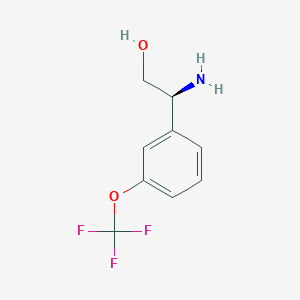

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol

Description

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is a chiral β-amino alcohol with a molecular formula of C₉H₁₀F₃NO₂ (molecular weight: 233.18 g/mol). Its structure features a trifluoromethoxy (-OCF₃) substituent at the 3-position of the phenyl ring and a stereogenic center at the β-carbon of the ethanolamine backbone. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of enantioselective drugs targeting neurological or metabolic pathways . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable for optimizing drug pharmacokinetics .

Properties

Molecular Formula |

C9H10F3NO2 |

|---|---|

Molecular Weight |

221.18 g/mol |

IUPAC Name |

(2S)-2-amino-2-[3-(trifluoromethoxy)phenyl]ethanol |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-2-6(4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1 |

InChI Key |

NZNJVYOKWZUJIQ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)[C@@H](CO)N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and trifluoromethoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous β-amino alcohols with variations in substituents on the phenyl ring or modifications to the amino-alcohol backbone. Key differences in physicochemical properties, synthetic accessibility, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Effects on Lipophilicity :

- The trifluoromethoxy group in the target compound confers higher logP values (≈1.8) compared to difluoromethoxy (logP ≈1.2) or methoxy (logP ≈0.9) analogs, enhancing blood-brain barrier penetration .

- Bromine or chlorine substituents (e.g., CAS 1391269-16-1) increase molecular weight and steric bulk, reducing aqueous solubility but enabling Suzuki-Miyaura coupling reactions .

Synthetic Challenges :

- Enantioselective synthesis of the target compound requires chiral resolution techniques, whereas hydrochloride salts (e.g., CAS 1213463-79-6) simplify crystallization .

- Difluoromethoxy analogs (CAS 1213434-05-9) are easier to synthesize but prone to hydrolytic degradation under acidic conditions .

Biological Relevance :

- The 3-(trifluoromethoxy)phenyl moiety is critical for binding to GABA receptors, as demonstrated in preclinical studies .

- Compounds with 2,6-difluoro substitution (e.g., BD02204049) show higher selectivity for kinase inhibition but lower metabolic stability .

Safety and Handling :

Biological Activity

(S)-2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol, also known as (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethanol hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol is C9H11ClF3NO, with a molecular weight of 241.64 g/mol. The compound features an amino group, a trifluoromethoxy group, and a phenyl ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClF3NO |

| Molecular Weight | 241.64 g/mol |

| IUPAC Name | (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol hydrochloride |

| CAS Number | 1391531-55-7 |

The mechanism of action for (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with various biological targets. The amino group is capable of forming hydrogen bonds with biomolecules, while the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability. These interactions can influence enzyme activity and receptor modulation, leading to diverse biological effects .

Anticancer Properties

Recent studies have indicated that compounds bearing trifluoromethyl groups exhibit enhanced anticancer activity. For instance, (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol has been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that at specific concentrations, the compound effectively induced apoptosis and altered cell cycle progression in Jurkat cells .

Antiparasitic Activity

In related research on analogs of (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol, it was found that modifications to the compound could significantly impact its antiparasitic efficacy. For example, derivatives with similar structural features displayed varying degrees of effectiveness against Plasmodium falciparum, the causative agent of malaria. The presence of the trifluoromethyl group was associated with increased potency, suggesting a potential pathway for developing new antiparasitic agents .

Case Studies

- Cell Proliferation Inhibition : A study evaluated the effects of (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol on Jurkat cells using MTT assays. Results indicated a significant reduction in cell viability at concentrations ranging from 5 to 20 µM, with IC50 values suggesting strong cytotoxic effects .

- Metabolic Stability : The metabolic stability of various analogs was assessed in human liver microsomes. Compounds similar to (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol exhibited varied clearance rates, indicating that structural modifications could enhance or diminish metabolic stability and bioavailability .

Q & A

Q. What are the standard synthetic routes for (S)-2-amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-ol, and how do reaction conditions influence yield and enantiomeric purity?

The compound is typically synthesized via asymmetric reduction or chiral resolution. For example, trichloroacetimidate intermediates can undergo hydrolysis to yield amino alcohols, as demonstrated in a protocol producing 88% yield with 95% oxazoline formation by H NMR . Key factors include:

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirming its configuration?

Structural confirmation relies on:

- H/C NMR : Assigning peaks for the trifluoromethoxy group (δ ~145–150 ppm for F coupling) and ethanolamine backbone (δ 3.5–4.0 ppm for hydroxyl protons) .

- Chiral HPLC : To verify enantiomeric purity using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. What are the known biological activities or targets of this compound, and how are these assays designed?

While direct data on this compound is limited, structurally similar fluorinated ethanolamines exhibit:

- Enzyme inhibition : Fluorinated groups enhance binding to targets like monoamine oxidases (MAOs) or kinases. Assays use recombinant enzymes with fluorogenic substrates (e.g., Amplex Red for MAO-B) .

- Cellular uptake studies : Radiolabeled analogs track membrane permeability in vitro .

- In vivo models : Pharmacokinetic profiling in rodents to assess blood-brain barrier penetration .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final hydrolysis step?

Common challenges include incomplete hydrolysis or racemization. Solutions involve:

- Alternative protecting groups : Replace trichloroacetimidates with tert-butyl carbamates, which hydrolyze under milder acidic conditions (e.g., HCl/dioxane) .

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity .

- Flow chemistry : Continuous flow systems improve temperature control and reduce side reactions .

Q. What computational strategies are employed to predict the compound’s interactions with biological targets?

- Docking studies : Molecular docking (AutoDock Vina) into MAO-B or kynurenine 3-monooxygenase active sites, leveraging fluorophenyl moieties for hydrophobic interactions .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using AMBER .

- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethoxy) with inhibitory potency .

Q. How do conflicting spectral data (e.g., NMR vs. LC-MS) for batch-to-batch samples arise, and how are they resolved?

Discrepancies may stem from:

- Solvent impurities : Residual DMSO in NMR samples can mask peaks; use deuterated solvents with <0.03% impurities .

- Ion suppression in LC-MS : Matrix effects from trifluoromethoxy groups reduce ionization efficiency; optimize ESI parameters (e.g., higher declustering voltage) .

- Enantiomeric contamination : Chiral columns with sub-2μm particles improve resolution for minor impurities .

Q. What strategies are used to enhance the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.